molecular formula C9H7NO B1322751 2-Cyano-2-phenylvinylalcohol CAS No. 22252-92-2

2-Cyano-2-phenylvinylalcohol

Cat. No.: B1322751
CAS No.: 22252-92-2
M. Wt: 145.16 g/mol
InChI Key: GQNBRISQKUALEP-CLFYSBASSA-N
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Description

2-Cyano-2-phenylvinylalcohol is a chemical compound with the molecular formula C9H7NO . It is a versatile material used in scientific research, finding applications in various fields, including pharmaceuticals, organic synthesis, and materials science.


Molecular Structure Analysis

The molecular formula of this compound is C9H7NO . The average mass is 145.158 Da and the monoisotopic mass is 145.052765 Da .

Scientific Research Applications

Chiral Separation Techniques

Chiral separation of arylalcohols, including compounds similar to 2-Cyano-2-phenylvinylalcohol, can be achieved through capillary electrophoresis. Optimized methods involving sulfated β-cyclodextrin as a chiral selector have demonstrated effectiveness in this separation process, a critical aspect of many chemical and pharmaceutical research applications (Zhang et al., 2004).

Liquid Crystalline Polyacetylenes

Research has explored the synthesis of side-chain liquid crystalline polyacetylenes containing phenyl benzoate mesogens with cyano tails, relevant to the domain of this compound. Such compounds exhibit unique mesomorphic properties and offer potential applications in material science and nanotechnology (Kong & Tang, 1998).

Condensation Reactions in Chemical Synthesis

This compound, through its functional groups, can be involved in stoichiometric condensation reactions, leading to the formation of cyano-keto-acids. These reactions are fundamental in the synthesis of various biologically active compounds and form the basis of numerous chemical synthesis pathways (Miikkulainen et al., 2006).

Oligonucleotide Synthesis

The 4-Cyano-2-butenyl group, related to this compound, has been used as a new type of protecting group in the synthesis of oligodeoxyribonucleotides. Its stability to acidic conditions and ease of removal under mild conditions are advantageous in the field of genetic research and biotechnology (Ravikumar et al., 1996).

Antioxidant and Anti-inflammatory Activities

Compounds structurally similar to this compound have been synthesized and evaluated for in vitro antioxidant and in vivo anti-inflammatory activities. Such research is crucial in the development of new pharmaceuticals and therapeutic agents (Madhavi & Sreeramya, 2017).

Optoelectronic Properties in DSSC

Studies on molecules like this compound have focused on their optoelectronic properties, particularly in applications like Dye-Sensitized Solar Cells (DSSC). Understanding these properties is essential for advancing solar energy technology (Fonkem et al., 2019).

Properties

IUPAC Name

(E)-3-hydroxy-2-phenylprop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO/c10-6-9(7-11)8-4-2-1-3-5-8/h1-5,7,11H/b9-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQNBRISQKUALEP-CLFYSBASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CO)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C\O)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701240579
Record name Benzeneacetonitrile, α-(hydroxymethylene)-, (E)-
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URL https://comptox.epa.gov/dashboard/DTXSID701240579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62914-60-7, 22252-92-2
Record name Benzeneacetonitrile, α-(hydroxymethylene)-, (E)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62914-60-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC17323
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17323
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Record name Benzeneacetonitrile, α-(hydroxymethylene)-, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701240579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxy-2-phenylacrylonitrile
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